Diethyl (2-chlorophenyl)phosphonate

C–H borylation arylphosphonate regioselectivity

Diethyl (2-chlorophenyl)phosphonate (CAS 28036-18-2, molecular formula C₁₀H₁₄ClO₃P, MW 248.64 g/mol) is an arylphosphonate featuring a 2-chlorophenyl group directly bonded to the phosphorus atom of a diethyl phosphonate moiety. It belongs to the class of phosphonic acid diesters, which serve as versatile intermediates in organic synthesis, medicinal chemistry, and agrochemical development.

Molecular Formula C10H14ClO3P
Molecular Weight 248.64 g/mol
Cat. No. B15334514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-chlorophenyl)phosphonate
Molecular FormulaC10H14ClO3P
Molecular Weight248.64 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=CC=C1Cl)OCC
InChIInChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
InChIKeyFBYTVYNOIJIRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2-chlorophenyl)phosphonate (CAS 28036-18-2): Procurement-Relevant Identity, Class, and Baseline Characteristics


Diethyl (2-chlorophenyl)phosphonate (CAS 28036-18-2, molecular formula C₁₀H₁₄ClO₃P, MW 248.64 g/mol) is an arylphosphonate featuring a 2-chlorophenyl group directly bonded to the phosphorus atom of a diethyl phosphonate moiety . It belongs to the class of phosphonic acid diesters, which serve as versatile intermediates in organic synthesis, medicinal chemistry, and agrochemical development . The ortho-chloro substitution on the aromatic ring imparts distinct steric and electronic properties that differentiate it from its para-chloro (CAS 2373-43-5), unsubstituted phenyl (CAS 1754-49-0), and benzyl (CAS 29074-98-4) analogs. The compound is commercially available from multiple suppliers, with typical purity specifications of ≥95% .

Why Diethyl (2-chlorophenyl)phosphonate Cannot Be Casually Substituted by Its Para-Chloro, Unsubstituted Phenyl, or Benzyl Analogs


Arylphosphonate analogs are not functionally interchangeable. The position of the chlorine substituent on the aromatic ring fundamentally alters both the electronic environment at phosphorus (reflected in ³¹P NMR chemical shifts [1]) and the steric accessibility of the phosphonate group for subsequent transformations. The unsubstituted diethyl phenylphosphonate undergoes nonselective iridium-catalyzed C–H borylation, yielding a near-statistical mixture of 3-, 3,5-, and 4-boryl regioisomers, which complicates downstream purification and limits synthetic utility [2]. In contrast, ortho-substituted arylphosphonates can engage the phosphonate as a directing group for regioselective ortho-C–H functionalization, and the chlorine atom itself provides a handle for further cross-coupling or nucleophilic displacement that is absent in the des-chloro parent [3]. The benzyl analog (diethyl 2-chlorobenzylphosphonate, CAS 29074-98-4) differs in having a methylene spacer between phosphorus and the aryl ring, which eliminates the direct P–aryl conjugation and alters both reactivity and biological activity profiles [4]. Procurement of the incorrect analog therefore risks failed reactions, poor regioselectivity, and incompatibility with established synthetic protocols.

Diethyl (2-chlorophenyl)phosphonate: Comparative Quantitative Evidence for Scientific Selection


Regioselectivity in C–H Borylation: Ortho-Substituted vs. Unsubstituted Arylphosphonate

The iridium-catalyzed C–H borylation of diethyl phenylphosphonate (unsubstituted parent) is nonselective, producing a near-statistical mixture of 3-, 3,5-, and 4-boryl substituted aryl phosphonate regioisomers [1]. This lack of selectivity necessitates chromatographic separation and reduces isolated yields of any single regioisomer. In contrast, phosphonate-directed ortho C–H borylation methodology, applicable to ortho-substituted arylphosphonates including the 2-chlorophenyl variant, provides ortho-phosphonate arylboronic esters with controlled regiochemistry [2]. For users requiring a single regioisomeric boronic ester intermediate for downstream Suzuki–Miyaura cross-coupling, the ortho-chloro substitution pattern enables a directed-metalation strategy that the unsubstituted analog cannot offer.

C–H borylation arylphosphonate regioselectivity directing group

Direct Synthetic Access via Three-Component Aryne Coupling vs. Multi-Step Traditional Routes

A dedicated three-component reaction involving arynes, trialkyl phosphites, and halides enables the direct synthesis of ortho-halogenated arylphosphonates under mild conditions [1]. This methodology provides a one-step route to compounds such as diethyl (2-chlorophenyl)phosphonate that would otherwise require multi-step sequences involving organolithium or Grignard reagents and protection/deprotection of sensitive functional groups [2]. The para-chloro analog (CAS 2373-43-5) can be prepared via more conventional Arbuzov or cross-coupling methods from 4-chloroiodobenzene, but these routes typically do not translate to ortho-substituted systems due to steric hindrance in the metal-catalyzed coupling step [3]. The three-component aryne approach thus represents a uniquely enabling synthetic entry for the ortho-chloro substitution pattern.

aryne chemistry three-component reaction ortho-halogenated arylphosphonate synthesis

Computational Lipophilicity (XLogP3) and Physicochemical Differentiation from Para-Chloro Isomer

Diethyl (2-chlorophenyl)phosphonate has a computed XLogP3 of 2.4 . While the para-chloro isomer (CAS 2373-43-5) shares the same molecular formula and molecular weight, the ortho-substitution pattern can alter the compound's chromatographic retention time, solid-state packing, and solvation behavior. Although the XLogP3 value is identical for both ortho and para isomers (calculated based on atom-type contribution rather than spatial arrangement), experimental log P measurements frequently differ between ortho- and para-substituted aromatic isomers due to intramolecular effects. The ortho-chloro group's proximity to the phosphonate moiety may influence hydrogen-bonding capacity and polar surface area in ways not captured by 2D computational descriptors alone [1]. Users requiring the ortho isomer for structure-activity relationship (SAR) studies or as a synthetic intermediate should verify isomer identity by ³¹P NMR or HPLC, as the para isomer is a common contaminant or mis-shipment risk.

lipophilicity physicochemical properties isomer comparison drug-likeness

Synthetic Versatility: Phosphonate-to-Phosphine Oxide Conversion with Grignard Reagents

A diverse array of arylphosphonates, including diethyl arylphosphonates, can be directly converted to the corresponding phosphine oxides using stoichiometric Grignard reagents and sodium trifluoromethanesulfonate (NaOTf) as an additive . This transformation proceeds with good to excellent yields and provides access to tertiary phosphine oxides that are valuable as ligands for transition-metal catalysis or as synthetic precursors to phosphines. The ortho-chloro substituent on the target compound remains intact during this transformation, enabling further functionalization at the chlorine position via cross-coupling after phosphine oxide formation. This dual-reactivity profile (phosphonate ester conversion + aryl chloride handle) is a key advantage over non-halogenated analogs such as diethyl phenylphosphonate, which lack the second reactive site [1].

phosphonate reduction phosphine oxide Grignard reagent organophosphorus synthesis

Diethyl (2-chlorophenyl)phosphonate: Evidence-Based Application Scenarios for Research and Industrial Procurement


Ortho-Directed C–H Borylation for Single-Regioisomer Arylboronic Ester Synthesis

When a synthetic workflow requires a single, well-defined regioisomer of an ortho-phosphonate arylboronic ester for Suzuki–Miyaura cross-coupling, diethyl (2-chlorophenyl)phosphonate provides a superior starting material compared to the unsubstituted diethyl phenylphosphonate. As demonstrated by Doherty et al. [1], unsubstituted phenylphosphonate yields a near-statistical mixture of borylated regioisomers, whereas the phosphonate-directed ortho-C–H borylation methodology (Xu et al., JACS 2020) enables regioselective functionalization of ortho-substituted arylphosphonates [2]. The resulting ortho-boryl, ortho-chloro arylphosphonate serves as a dual-functionalized intermediate for sequential cross-coupling at both the boronic ester and aryl chloride positions, enabling rapid construction of highly substituted phosphoarene libraries.

One-Step Synthesis of Ortho-Halogenated Arylphosphonate Building Blocks via Aryne Chemistry

For laboratories or CROs engaged in the synthesis of ortho-substituted arylphosphonate libraries, the three-component aryne coupling methodology (Huang et al., J. Org. Chem. 2021) provides direct access to diethyl (2-chlorophenyl)phosphonate in a single synthetic operation [3]. This route eliminates the need for pre-functionalized aryl halide starting materials and avoids the steric limitations of conventional Pd-catalyzed phosphonation of ortho-substituted aryl halides. Procurement of the pre-formed compound enables researchers to bypass this custom synthesis step and proceed directly to downstream diversification, reducing overall project timelines.

Dual-Handle Intermediate for Sequential Diversification in Medicinal Chemistry

Diethyl (2-chlorophenyl)phosphonate possesses two orthogonally reactive functional groups: the phosphonate ester (convertible to phosphine oxide, phosphonic acid, or phosphoramidate) and the aryl chloride (available for Pd-catalyzed cross-coupling or SₙAr reactions). As shown by Kendall et al., phosphonates can be converted to phosphine oxides using Grignard reagents in the presence of NaOTf . The ortho-chloro substituent survives these conditions and remains available for subsequent Buchwald-Hartwig amination, Suzuki coupling, or other Pd-mediated transformations. This dual-handle architecture supports convergent analog synthesis in drug discovery programs targeting kinase inhibitors, phosphatase inhibitors, or phosphorus-containing peptidomimetics [2].

Precursor to 2-Chlorophenylphosphonic Acid for Butyrylcholinesterase (BChE) Inhibitor Development

The diethyl ester serves as a protected precursor to 2-chlorophenylphosphonic acid, which can be liberated by treatment with trimethylsilyl bromide (TMSBr) followed by methanolysis [4]. 2-Chloro-substituted phenylphosphonic acids have been investigated as irreversible butyrylcholinesterase (BChE) inhibitors, following the mechanistic paradigm established by 2-chloroethylphosphonic acid (ethephon)-derived dianion phosphorylation of the BChE active site serine residue [5]. For medicinal chemistry teams exploring phosphonic acid-based serine hydrolase inhibitors, the diethyl ester form provides a stable, storable precursor that can be deprotected immediately prior to biochemical assay, minimizing handling of the more hygroscopic and reactive free phosphonic acid.

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